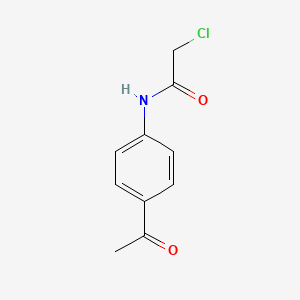

N-(4-Acetylphenyl)-2-chloroacetamide

描述

Contextualization within Amide and Haloacetamide Chemical Space

N-(4-Acetylphenyl)-2-chloroacetamide belongs to two significant classes of organic compounds: amides and haloacetamides. Amides are characterized by a carbonyl group bonded to a nitrogen atom and are fundamental to biochemistry, forming the peptide bonds that link amino acids in proteins. youtube.com The amide group's properties, such as its planarity and ability to form hydrogen bonds, are crucial to the structure and function of these biological macromolecules. youtube.comnih.gov In organic chemistry, amides are valuable intermediates and are present in many pharmaceuticals and natural products. researchgate.net

Haloacetamides are a subclass of amides where a halogen atom is attached to the carbon adjacent to the carbonyl group. Chloroacetamide, the simplest of these, is a colorless, crystalline solid. wikipedia.orgsciencemadness.org The presence of the chlorine atom significantly influences the molecule's reactivity, making the alpha-carbon susceptible to nucleophilic substitution. researchgate.net This reactivity is a key feature of haloacetamides, rendering them useful as building blocks in organic synthesis. researchgate.netsolubilityofthings.com They have been investigated for a range of biological activities, including antimicrobial and antitumor properties. nih.govnih.gov

Overview of the this compound Scaffold: Structural Features and Research Relevance

The this compound scaffold possesses a unique combination of functional groups that contribute to its research relevance. solubilityofthings.com Its structure includes an acetamide (B32628) group and a chloroacetyl substituent, with the chlorine atom enhancing its reactivity and potential bioactivity. solubilityofthings.com The molecule consists of a central phenyl ring substituted with an acetyl group at the para position and a chloroacetamide group.

The key structural features are:

The Chloroacetamide Moiety: The reactive C-Cl bond is a site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecules. researchgate.net

The Acetylphenyl Group: The acetyl group provides a handle for further chemical modifications, such as condensation reactions to form chalcones or other derivatives. researchgate.net

The Amide Linkage: This group contributes to the molecule's structural rigidity and potential for hydrogen bonding interactions. nih.gov

Due to these features, this compound is a versatile precursor in the synthesis of a variety of heterocyclic compounds and other derivatives. researchgate.netuea.ac.uk It serves as a crucial building block for chemists to create more elaborate molecular architectures with potential applications in medicinal chemistry. researchgate.netsolubilityofthings.com

Significance of this compound for Advancing Chemical and Biological Sciences

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. solubilityofthings.comuea.ac.uk Its multifunctional nature allows for the synthesis of a diverse range of derivatives, which are then studied for their biological activities. researchgate.netuea.ac.uk For instance, it has been used as a starting material for the synthesis of chalcones, which are known to possess anti-inflammatory, antioxidant, and antibacterial properties.

Furthermore, derivatives of this compound have been synthesized and investigated for their potential as antimicrobial and antiproliferative agents. nih.govnih.gov The chloroacetamide moiety can be reacted with various nucleophiles to create new compounds with potentially enhanced biological profiles. researchgate.net Research has shown that the biological activity of such compounds can be tuned by the nature of the substituents on the phenyl ring. nih.gov The study of these derivatives contributes to a deeper understanding of structure-activity relationships, a fundamental concept in drug discovery. nih.gov

Identification of Research Gaps and Emerging Opportunities in this compound Studies

While this compound has been utilized as a building block, there are still underexplored areas and emerging opportunities for further research. A significant portion of the existing research focuses on the synthesis of its derivatives and preliminary biological screening. nih.govuea.ac.uk

Identified Research Gaps:

Limited Exploration of Derivative Diversity: Although it is a versatile precursor, the full scope of its chemical reactivity has not been exhaustively explored. There is an opportunity to react it with a wider array of nucleophiles to generate novel scaffolds. researchgate.net

In-depth Mechanistic Studies: The mechanisms of action for the biological activities observed in its derivatives are often not fully elucidated. More profound investigations into how these molecules interact with biological targets at a molecular level are needed.

Quantitative Structure-Activity Relationship (QSAR) Studies: While some QSAR analyses have been performed on related compounds, more comprehensive studies on a broader range of this compound derivatives could provide valuable insights for designing more potent compounds. nih.gov

Emerging Opportunities:

Development of Novel Therapeutic Agents: Given the promising antimicrobial and antioxidant activities of some of its derivatives, there is a clear opportunity to design and synthesize new compounds with improved efficacy. nih.govuea.ac.uk

Materials Science Applications: The potential of this compound and its derivatives in materials science, for example, as components of polymers or functional materials, remains largely unexplored.

Catalysis: The scaffold could potentially be modified to create novel ligands for metal catalysts, opening up new avenues in synthetic chemistry.

Research Objectives and Scope of the Investigation into this compound

Based on the identified research gaps and emerging opportunities, future investigations into this compound could be guided by the following objectives:

Research Objectives:

To systematically synthesize a novel library of this compound derivatives by exploring its reactions with a diverse set of nucleophiles.

To conduct comprehensive in vitro and in silico screening of the synthesized compounds for a range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

To perform detailed mechanistic studies on the most promising lead compounds to identify their molecular targets and understand their mode of action.

To develop robust QSAR models to establish clear relationships between the chemical structure of the derivatives and their biological activity, thereby guiding the rational design of more potent analogues.

Scope of Investigation:

The scope of this proposed research would encompass organic synthesis, medicinal chemistry, and computational chemistry. The investigation would begin with the synthesis and characterization of new derivatives of this compound. This would be followed by a thorough evaluation of their biological properties using established assays. Finally, computational modeling techniques would be employed to rationalize the observed activities and to predict the properties of new, yet-to-be-synthesized compounds. This focused approach will pave the way for advancements in both chemical synthesis and the development of new therapeutic strategies. solubilityofthings.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₁₀ClNO₂ | nih.gov |

| Molecular Weight | 211.64 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | solubilityofthings.com |

| Physical State | Solid at room temperature | solubilityofthings.com |

| Solubility | Generally soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water. | solubilityofthings.com |

Table 2: Spectroscopic and Analytical Data for this compound

| Data Type | Description | Source |

| CAS Number | 38283-38-4 | nih.gov |

| PubChem CID | 735939 | nih.gov |

| InChIKey | FLMLTMFETZMOHW-UHFFFAOYSA-N | sigmaaldrich.com |

| Crystal Structure | Orthorhombic, Space group P 21 21 21 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

N-(4-acetylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMLTMFETZMOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352888 | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38283-38-4 | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38283-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for N 4 Acetylphenyl 2 Chloroacetamide

Classical and Green Synthetic Routes to N-(4-Acetylphenyl)-2-chloroacetamide

The synthesis of this compound has been predominantly achieved through classical methods, with a growing interest in developing more sustainable and environmentally friendly protocols.

Nucleophilic Acylation Strategies

The most prevalent and well-established method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-aminoacetophenone and chloroacetyl chloride. This reaction involves the attack of the nucleophilic amine group of 4-aminoacetophenone on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the corresponding amide and hydrogen chloride as a byproduct. To neutralize the generated HCl, a base is typically employed.

Various bases and solvent systems have been reported for this transformation, each influencing the reaction conditions and outcomes. Common bases include organic amines such as triethylamine (B128534) and pyridine (B92270), or inorganic bases like potassium carbonate. The choice of solvent is also critical, with dichloromethane (B109758) (DCM), benzene (B151609), and acetone (B3395972) being frequently used. For instance, one reported synthesis involves the reaction of 4-aminoacetophenone with chloroacetyl chloride in dichloromethane at room temperature for 3 hours in the presence of potassium carbonate. researchgate.net Another study describes the use of pyridine as a base in a benzene solvent, with the reaction proceeding at temperatures ranging from 20 to 60°C over 5 hours. chemicalbook.com

Table 1: Reaction Conditions for the Nucleophilic Acylation of 4-Aminoacetophenone

| Base | Solvent | Temperature | Reaction Time | Reference |

| Potassium Carbonate | Dichloromethane | Room Temperature | 3 hours | researchgate.net |

| Pyridine | Benzene | 20-60°C | 5 hours | chemicalbook.com |

| Triethylamine | Dichloromethane | - | - | |

| - | Acetic Acid | - | - |

This table is interactive and can be sorted by column.

Alternative Coupling Methods

While the use of chloroacetyl chloride is the standard approach, research into alternative coupling methods for the formation of the amide bond in N-aryl acetamides is an ongoing area of interest. These methods often aim to avoid the use of highly reactive and corrosive acyl chlorides. Peptide coupling reagents, such as HBTU, TBTU, and PyBOP, are widely used in peptide synthesis to facilitate amide bond formation between carboxylic acids and amines. peptide.comsigmaaldrich.com Although not specifically reported for the synthesis of this compound from chloroacetic acid and 4-aminoacetophenone, these reagents represent a viable, albeit less common, alternative to the use of chloroacetyl chloride. The mechanism of these coupling reagents typically involves the in-situ formation of a more reactive species from the carboxylic acid, which is then readily attacked by the amine.

Sustainable and Environmentally Benign Synthesis Protocols

In recent years, there has been a significant push towards the development of greener and more sustainable chemical processes. For the synthesis of N-aryl-2-chloroacetamides, this has translated into exploring less hazardous solvents and more efficient reaction conditions. One approach involves conducting the reaction in an aqueous phase, which minimizes the use of volatile organic compounds (VOCs). A patented method describes the synthesis of chloroacetamide compounds with large steric hindrance by reacting a secondary amine with chloroacetyl chloride in water, using an inorganic alkali as the acid-binding agent and an organic solvent as a promoter. sigmaaldrich.com This approach highlights the potential for using water as a reaction medium, which is a key principle of green chemistry.

Another strategy focuses on the use of phase-transfer catalysts (PTCs) to facilitate the reaction between the amine and chloroacetyl chloride in a biphasic system. Studies on the N-acetylation of anilines have shown that PTCs like tetrabutylammonium (B224687) bromide (TBAB) can efficiently promote the reaction in solvents like DMF with a base such as potassium carbonate. researchgate.net This methodology can lead to higher yields and easier product isolation. Furthermore, the use of eco-friendly catalysts, such as vinegar (acetic acid), has been explored for the acetylation of aromatic amines, offering a cost-effective and environmentally benign alternative. ijcrt.org

Novel Catalytic Strategies for the Efficient Synthesis of this compound

The development of catalytic methods for amide bond formation offers advantages in terms of efficiency, selectivity, and sustainability. Both organocatalysis and transition-metal catalysis have emerged as powerful tools in this regard.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in amide synthesis. For the reaction between aryl amines and chloroacetyl chloride, the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst. sphinxsai.com In a typical procedure, the reaction is carried out in tetrahydrofuran (B95107) (THF) at room temperature, affording the corresponding N-aryl amides in high yields within a few hours. The proposed mechanism involves the activation of the carbonyl group of chloroacetyl chloride by DBU, facilitating the nucleophilic attack by the amine. This method has been successfully applied to a range of aryl amines. sphinxsai.comresearchgate.net

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers a versatile platform for the formation of C-N bonds. While direct transition-metal-catalyzed amidation of 4-aminoacetophenone with chloroacetyl chloride is not extensively documented, related catalytic systems provide insights into potential strategies. For instance, gallium(III) triflate (Ga(OTf)3) has been reported as an effective catalyst for the Friedel-Crafts acylation of aniline (B41778) derivatives. lookchem.com This Lewis acid catalyst can activate the acylating agent, promoting the reaction with the aromatic amine. Although this particular study focuses on C-acylation, the principle of Lewis acid catalysis could potentially be adapted for N-acylation under specific conditions.

Photoredox Catalysis in Chloroacetamide Formation

The synthesis of N-aryl-2-chloroacetamides, including this compound, is conventionally achieved through the chloroacetylation of the corresponding aniline with chloroacetyl chloride. researchgate.netresearchgate.net However, the field of synthetic organic chemistry is continually evolving, with photoredox catalysis emerging as a powerful tool for forming bonds under mild conditions. sigmaaldrich.com This method utilizes visible light to initiate single-electron transfer (SET) processes, creating reactive radical intermediates that can forge new covalent bonds. princeton.edu

While direct photoredox-catalyzed chloroacetylation is not a standard method, related transformations highlight its potential applicability. Visible light-mediated photoredox catalysis has been successfully employed for carbonylative amidation reactions, coupling organohalides, carbon monoxide (CO), and amines to form amides. chemrxiv.org This type of three-component coupling could theoretically be adapted for chloroacetamide synthesis. For instance, a tandem photoredox cycle using an iridium-based photocatalyst can generate a potent photoreductant capable of activating aryl halides, including aryl chlorides, for subsequent carbonylation and amidation. chemrxiv.org

Another relevant approach is the photoredox-catalyzed functionalization of C-H bonds. Methodologies have been developed for C-C bond formation at unactivated sp3 C-H bonds, where a nitrogen radical, generated via photoredox oxidation, initiates a 1,5-hydrogen atom transfer to create a carbon radical for subsequent reactions. nih.gov Such strategies, which rely on the generation of radical intermediates, underscore the potential of photoredox catalysis to create novel pathways for complex amide synthesis, potentially offering alternatives to traditional two-component acylation reactions. princeton.edumdpi.com

Chemoenzymatic and Biocatalytic Pathways for this compound Production

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering sustainable and efficient routes to valuable compounds. mdpi.com This approach is increasingly applied in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and their intermediates. nih.govswissbiotech.org

Enzyme-Mediated Synthesis and Derivatization

The formation of the amide bond in this compound can potentially be achieved using enzymes. Lipases, for example, are widely used biocatalysts that can facilitate acyl transfer reactions in non-aqueous media. While they are commonly known for ester hydrolysis, they can also catalyze the amidation of esters or acids. A chemoenzymatic process could involve the lipase-catalyzed reaction between a chloroacetate (B1199739) ester and 4-aminoacetophenone. Dynamic kinetic resolution, a powerful chemoenzymatic strategy, allows for the synthesis of enantiomerically pure compounds by combining enzymatic resolution with in-situ racemization of the unwanted enantiomer, often using a metal catalyst. uniovi.es

While specific enzymatic routes to this compound are not extensively documented, related processes for other acetanilides are well-established. Acetanilide (B955) itself is synthesized by the acetylation of aniline. patsnap.combyjus.com The application of enzymes in such processes can offer high selectivity and milder reaction conditions compared to purely chemical methods. nih.gov

Biotransformation Applications

Biotransformation utilizes whole-cell microorganisms or isolated enzymes to perform specific chemical modifications on a substrate. The this compound molecule possesses a ketone functional group within its acetyl moiety, which is a prime target for enzymatic reduction.

Studies have demonstrated the capability of various yeast strains to reduce acetophenone (B1666503) and its derivatives to the corresponding chiral alcohols with high enantioselectivity. For example, strains of Yarrowia lipolytica have been shown to reduce acetophenone and its halogenated derivatives to the corresponding R-alcohols, often with high enantiomeric excess. nih.gov Similarly, the yeast Candida tropicalis can perform the enantioselective bioreduction of acetophenone analogues to yield (S)-aryl ethanols. nih.gov Another approach involves imine reductases (IREDs), such as AdRedAm from Ajellomyces dermatitidis, which can catalyze the reductive amination of ketones, converting them into chiral amines. researchgate.net These biocatalytic methods could be applied to this compound to produce chiral derivatives with potential applications in asymmetric synthesis.

| Biocatalyst | Substrate Class | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Acetophenone and its halogen derivatives | (R)-Aryl ethanols | Capable of reducing acetophenone to R-alcohol with 80-89% enantiomeric excess. | nih.gov |

| Candida tropicalis MTCC 5158 | Acetophenone and its analogues | (S)-Aryl ethanols | Yields (S)-phenyl ethanol (B145695) with >99% enantiomeric excess. | nih.gov |

| Imine Reductase (AdRedAm) | Acetophenone and fluorinated derivatives | Chiral amines | Catalyzes reductive amination of ketones with an amine donor. | researchgate.net |

Derivatization Strategies of this compound for Structural Diversity

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary sites for functionalization are the acetyl group and the reactive chloroacetamide linker. researchgate.net

Functionalization at the Acetyl Moiety

The acetyl group, with its ketone carbonyl and adjacent active methyl group, is a versatile handle for derivatization. researchgate.net A common strategy involves condensation reactions. For instance, the methyl group of this compound can react with aromatic aldehydes (e.g., 4-anisaldehyde) in the presence of a base to form the corresponding chalcones. researchgate.net

Furthermore, the ketonic carbonyl group can be condensed with various hydrazine (B178648) and semicarbazide (B1199961) derivatives to generate a wide array of heterocyclic scaffolds. The reaction of this compound or its derivatives with phenylhydrazine, 2-cyanoacetohydrazide, or thiosemicarbazide (B42300) yields the corresponding phenylhydrazones, cyanoacetohydrazones, and thiosemicarbazones, respectively. researchgate.netuea.ac.uk These intermediates can be further cyclized to produce more complex heterocyclic systems like pyrazoles and thiazolin-4-ones. uea.ac.uk

| Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Aromatic aldehydes (e.g., 4-anisaldehyde) | Claisen-Schmidt Condensation | Chalcones | researchgate.net |

| Phenylhydrazine | Condensation | Phenylhydrazones | researchgate.netuea.ac.uk |

| Thiosemicarbazide | Condensation | Thiosemicarbazones | researchgate.netuea.ac.uk |

| 2-Cyanoacetohydrazide | Condensation | Hydrazones | uea.ac.uk |

Modifications at the Chloroacetamide Linker

The chloroacetamide moiety is characterized by a reactive chlorine atom that is susceptible to nucleophilic substitution. researchgate.net This feature allows for the facile introduction of various functional groups and the construction of new molecular frameworks. The chlorine atom can be readily displaced by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net

A prominent application is the synthesis of N-aryl-2-(heterocyclylthio)acetamide derivatives. For example, this compound reacts with sulfur nucleophiles like 2-mercaptobenzothiazole (B37678) or 6-amino-2-mercaptopyrimidin-4-ol in the presence of a base like potassium carbonate to yield the corresponding sulfide (B99878) derivatives. researchgate.netuea.ac.uk These substitution reactions serve as a key step in building more complex molecules, as the newly formed sulfide can then undergo further derivatization at the acetyl moiety. researchgate.netuea.ac.uk This sequential modification strategy highlights the utility of this compound as a multifunctional precursor for diverse chemical scaffolds. researchgate.net

| Nucleophile | Resulting Linkage | Product Example | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole | Thioether | N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide | researchgate.netuea.ac.uk |

| 6-Amino-2-mercaptopyrimidin-4-ol | Thioether | N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide | researchgate.net |

| Pyridine-3-ols | Ether | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |

| Indole derivatives | N-Alkylation | Indolyl-N-substituted acetamides | researchgate.net |

Substitution Pattern Exploration on the Phenyl Ring

The exploration of different substituents on the phenyl ring of N-phenyl-2-chloroacetamide analogues has been a subject of research to understand how these modifications influence the physicochemical and biological properties of the molecules. A study systematically synthesized a series of twelve N-(substituted phenyl)-2-chloroacetamides, including the 4-acetyl derivative (this compound), to investigate the impact of various functional groups at different positions on the phenyl ring. nih.gov

The biological activity and properties of these compounds were found to vary significantly with the nature and position of the substituent. nih.gov For instance, halogenated derivatives, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, exhibited high lipophilicity, which is a key factor in their ability to permeate biological membranes. nih.govnih.gov In contrast, compounds with groups like hydroxyl (-OH) or cyano (-CN) showed different polarity and permeability characteristics. nih.gov

Table 1: Physicochemical Properties of Selected N-(Substituted Phenyl)-2-chloroacetamides

| Compound ID | Substituent | Position | Molecular Formula | Lipophilicity (logP) | Topological Polar Surface Area (TPSA) (Ų) |

|---|---|---|---|---|---|

| SP1 | -H | - | C₈H₈ClNO | 2.15 | 29.1 |

| SP2 | -CH₃ | 4 | C₉H₁₀ClNO | 2.65 | 29.1 |

| SP4 | -Cl | 4 | C₈H₇Cl₂NO | 2.86 | 29.1 |

| SP6 | -F | 4 | C₈H₇ClFNO | 2.33 | 29.1 |

| SP8 | -COCH₃ | 4 | C₁₀H₁₀ClNO₂ | 1.87 | 46.17 |

| SP9 | -OH | 4 | C₈H₈ClNO₂ | 1.68 | 49.33 |

| SP10 | -CN | 4 | C₉H₇ClN₂O | 1.90 | 52.89 |

Data sourced from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides. nih.gov

This systematic variation allows for the fine-tuning of molecular properties, which is a common strategy in medicinal chemistry and materials science to develop compounds with desired characteristics. The research confirmed that the biological activity of chloroacetamides is closely linked to the substituents on the phenyl ring. nih.gov

Process Optimization and Scale-Up Considerations for this compound Production

The industrial production of this compound requires careful optimization of the synthesis process to ensure high yield, purity, safety, and cost-effectiveness. The synthesis, typically a Schotten-Baumann reaction, involves several parameters that can be fine-tuned for large-scale manufacturing. organic-chemistry.orgwikipedia.orgcam.ac.uk

Reaction Condition Optimization: The choice of base, solvent, and temperature is critical. While laboratory procedures might use a simple base like potassium carbonate in a solvent like dichloromethane, industrial processes may explore other options to improve efficiency and safety. organic-chemistry.orgresearchgate.net The Schotten-Baumann reaction often uses a two-phase system (e.g., water and an organic solvent) where an aqueous base neutralizes the generated HCl, preventing the protonation of the starting amine and driving the reaction to completion. wikipedia.org Optimization studies would involve screening various bases (e.g., sodium hydroxide, potassium carbonate, triethylamine) and solvents to find the optimal combination that maximizes yield and minimizes side reactions.

Flow Chemistry vs. Batch Processing: Modern chemical manufacturing increasingly adopts continuous flow chemistry, which offers significant advantages over traditional batch processing for reactions like the Schotten-Baumann acylation. cam.ac.ukresearchgate.net

Safety: Flow reactors handle smaller volumes of reactants at any given time, which improves heat management and reduces the risks associated with exothermic reactions or the handling of toxic intermediates like chloroacetyl chloride. cam.ac.uk The generation of gaseous hydrogen chloride, a potential hazard in large batch reactors, can be better controlled in a flow system. cam.ac.ukresearchgate.net

Efficiency: Continuous flow allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. cam.ac.uk A recent study on the Schotten-Baumann reaction demonstrated that undesired hydrolysis could be successfully suppressed by using flow conditions. cam.ac.uk

Scale-Up: Scaling up a flow process is typically more straightforward than scaling up a batch reaction. Instead of using larger, more difficult-to-manage reactors, production can be increased by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel).

Advanced Optimization Techniques: To efficiently explore the multidimensional reaction parameter space (e.g., temperature, reactant concentrations, flow rates, solvent choice), modern optimization strategies like Bayesian optimization can be employed. cam.ac.ukresearchgate.net For the Schotten-Baumann reaction, a Bayesian optimization algorithm was used to simultaneously optimize for two competing objectives: space-time-yield and the environmental factor (E-factor), identifying optimal conditions with a minimal number of experiments. cam.ac.uk

Downstream Processing: Scale-up also necessitates robust and efficient downstream processing for product isolation and purification. This includes developing optimized procedures for:

Work-up: Neutralizing and removing the base and any unreacted starting materials.

Crystallization: Selecting appropriate solvents and conditions for the crystallization of the final product to achieve high purity and the desired crystal morphology.

Filtration and Drying: Implementing large-scale filtration and drying equipment that can handle the target production volume efficiently.

By systematically addressing these factors—from fundamental reaction conditions to the choice of manufacturing technology and advanced optimization methods—the production of this compound can be effectively scaled to meet industrial demands.

Biological and Mechanistic Investigations of N 4 Acetylphenyl 2 Chloroacetamide

In Vitro Biological Activity Profiling of N-(4-Acetylphenyl)-2-chloroacetamide

The in vitro biological profile of this compound has been explored across several domains, including its antimicrobial, anticancer, and enzyme-inhibiting potentials.

This compound has been evaluated for its efficacy against a panel of clinically relevant microbial strains. The compound demonstrates notable activity against Gram-positive bacteria and moderate effectiveness against the yeast Candida albicans, while showing less potency against Gram-negative bacteria. nih.gov

A study systematically assessed its antimicrobial profile using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). nih.gov The results indicated that all tested N-(substituted phenyl)-2-chloroacetamides, including the N-(4-acetylphenyl) variant, were effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity against Escherichia coli was less pronounced. nih.gov The biological activity of chloroacetamides is largely influenced by their chemical structure, particularly the functional groups attached to the phenyl ring, which interact with active sites on microbial receptors. nih.govnih.gov

Table 1: Antimicrobial Potency of this compound

| Microorganism | Strain | MIC (μg/mL) | MBC/MFC (μg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 250 | 500 | nih.gov |

| MRSA | ATCC 43300 | 250 | 500 | nih.gov |

| Escherichia coli | ATCC 25922 | 1000 | 2000 | nih.gov |

| Candida albicans | ATCC 10231 | 500 | 1000 | nih.gov |

While chloroacetamides are recognized as a class of compounds with potential cytotoxic and antitumor activities, research has predominantly focused on more complex derivatives of this compound rather than the parent compound itself. nih.govsolubilityofthings.com This compound is frequently utilized as a versatile precursor for synthesizing various heterocyclic scaffolds that are then evaluated for their anticancer properties. nih.govresearchgate.netresearchgate.net

Studies on these derivatives have shown significant cytotoxic effects against various human cancer cell lines. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been screened for antiproliferative activity against the MCF7 human breast cancer cell line. nih.gov Other phenylacetamide derivatives have demonstrated cytotoxicity against cell lines such as PC3 (prostate carcinoma), HL-60 (promyelocytic leukemia), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). tbzmed.ac.irnih.gov These findings underscore the importance of the chloroacetamide structural motif in the design of potential anticancer agents, even though specific IC50 values for this compound are not extensively reported in the literature. solubilityofthings.com

Table 2: Cytotoxicity of Selected N-(Aryl)-2-chloroacetamide Derivatives

| Derivative Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | MCF7 (Breast) | 38.0 | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | MCF7 (Breast) | 40.6 | nih.gov |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | nih.gov |

The direct anti-inflammatory and immunomodulatory activities of this compound have not been extensively detailed in dedicated studies. However, the broader class of chloroacetamide compounds is noted for a wide range of biological activities, which includes anti-inflammatory potential. nih.govsolubilityofthings.com

The relevance of this compound in anti-inflammatory research can be inferred from studies on its derivatives and their interaction with enzymes involved in the inflammatory cascade. For example, a derivative of this compound has been synthesized and shown to possess anti-lipoxygenase (LOX) activity. nih.gov Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The ability of derivatives to inhibit such enzymes suggests that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory agents. researchgate.net

This compound has been specifically identified as a potential inhibitor of the enzyme tyrosinase. nih.gov This enzyme plays a crucial role in melanin (B1238610) biosynthesis, and its inhibition is a target for treating certain dermatological disorders. nih.gov The synthesis of this compound was undertaken with the view that amide-based derivatives could act as tyrosinase inhibitors, although detailed enzyme inhibition kinetics or IC50 values for this specific compound were not provided in the study. nih.gov

Furthermore, research into derivatives has revealed other enzyme inhibitory activities. A study involving the synthesis of a hybrid oxime from this compound reported that the resulting compound exhibited remarkable inhibitory activity against soybean lipoxygenase (LOX). nih.gov The general class of chloroacetamides has also been investigated for the inhibition of other enzymes, including alcohol/aldehyde dehydrogenases and pyruvate (B1213749) dehydrogenase kinases. researchgate.net

The investigation of receptor binding and specific ligand-target interactions for this compound is closely linked to its observed biological activities. The antimicrobial effects of chloroacetamides are thought to be driven by their chemical structure binding to active sites on receptors of bacterial and fungal strains. nih.gov

In the context of enzyme inhibition, the primary identified potential target for this compound is the enzyme tyrosinase. nih.gov For its more complex derivatives, molecular docking studies have been employed to understand their binding modes with specific targets. For example, derivatives have been docked into the binding pockets of receptors relevant to cancer to rationalize their antiproliferative activity. nih.gov These computational studies help to elucidate the potential interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of these ligands to their protein targets.

Cellular and Subcellular Target Identification for this compound

The identification of specific cellular and subcellular targets for this compound is an area of ongoing investigation, with current knowledge largely derived from its observed biological effects and the activities of its derivatives.

The most directly implicated cellular target for the compound itself is tyrosinase , an enzyme located in the melanosomes of melanocytes. nih.gov The synthesis of this compound was specifically aimed at developing potential inhibitors for this enzyme. nih.gov

For the broader class of chloroacetamides and their derivatives, other targets have been suggested. The antimicrobial activity points towards interactions with microbial cell components. The lipophilicity of these compounds allows them to pass through the phospholipid bilayer of the cell membrane, suggesting the membrane itself or associated proteins could be a target. nih.gov

In anticancer research, the targets are often enzymes or receptors critical for cancer cell proliferation and survival. Studies on derivatives suggest potential interactions with enzymes like lipoxygenases and signaling pathways involved in cancer progression. nih.govnih.gov The reactive chloroacetamide "warhead" is designed to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins, leading to irreversible inhibition. researchgate.net This mechanism suggests that the ultimate cellular targets are likely to be specific proteins whose function is abrogated by this covalent modification.

Protein Binding Studies and Target Engagement

The interaction of this compound with proteins has been a subject of scientific inquiry, particularly in the context of enzyme inhibition. The presence of the chloroacetamide moiety suggests a potential for covalent interaction with nucleophilic residues on proteins, such as cysteine or histidine. This reactive group is a known feature in the design of covalent inhibitors, which can form a stable bond with their target protein, leading to prolonged or irreversible inhibition. nih.govnih.gov

One of the primary protein targets identified for this compound and its derivatives is tyrosinase, a key enzyme in melanin biosynthesis. researchgate.netnih.gov Studies have explored its potential as a tyrosinase inhibitor, which could have applications in diminishing certain dermatological disorders. researchgate.net The acetylphenyl ring and the acetamide (B32628) group in the molecule are nearly coplanar, a structural feature that may influence its binding to the active site of enzymes. researchgate.net

Derivatives of this compound have been synthesized and evaluated for their tyrosinase inhibitory activity. For instance, hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent inhibition of tyrosinase. nih.gov The chloroacetamide core structure is also found in herbicides that covalently bind to the active site cysteine of plant enzymes like type III polyketide synthases, highlighting the reactivity of this functional group towards protein targets. nih.gov

DNA/RNA Interaction Analysis and Nucleic Acid Modulation

Currently, there is a lack of publicly available scientific literature that specifically details the direct interaction of this compound with DNA or RNA. While the chloroacetamide group is known to be a reactive electrophile capable of alkylating nucleophiles, which could theoretically include nucleobases in DNA and RNA, specific studies demonstrating this interaction for this particular compound have not been identified.

General studies on chloroacetamide herbicides have indicated a potential for genotoxicity, which may suggest an indirect interaction with DNA through the induction of oxidative stress and subsequent DNA damage. nih.gov However, direct binding and modulation of nucleic acid function by this compound remains an area that requires further investigation.

Membrane Permeability and Intracellular Accumulation Mechanisms

The ability of a compound to cross cellular membranes is a critical factor in its biological activity. For N-(substituted phenyl)-2-chloroacetamides, including the 4-acetylphenyl derivative, lipophilicity has been identified as a key determinant of their ability to pass through the phospholipid bilayer of cell membranes. nih.gov A study on a series of these compounds indicated that those with higher lipophilicity were more effective as antimicrobial agents, presumably due to enhanced membrane passage. nih.gov

The topological polar surface area (TPSA) is another parameter used to predict the membrane permeability of a compound. For this compound (referred to as SP8 in a comparative study), the TPSA was found to be within a range considered favorable for high permeability. nih.gov However, specific mechanistic studies detailing the active transport, passive diffusion, or intracellular accumulation mechanisms for this compound are not extensively documented in the available literature. Further research is needed to elucidate the precise mechanisms governing its cellular uptake and retention.

Elucidation of Molecular Mechanisms of Action of this compound

Pathway Modulation and Signaling Cascade Perturbations

The molecular mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on related chloroacetamide compounds provide insights into potential signaling pathways that may be affected.

The chloroacetamide moiety is a known electrophile that can react with cellular nucleophiles, such as glutathione (B108866), leading to the generation of reactive oxygen species (ROS). nih.gov An increase in ROS can trigger oxidative stress and subsequently activate stress-related signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, the phosphorylation of JNK and p38 has been observed in response to other chloroacetamides. nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation and cell survival, is another potential target. nih.govnih.govmdpi.comfrontiersin.orgarvojournals.org The activity of NF-κB can be modulated by cellular redox status, suggesting that ROS-inducing compounds could perturb this pathway.

While these findings are based on related compounds, direct evidence for the modulation of these or other specific signaling cascades by this compound is not yet available in the scientific literature.

Induction of Apoptotic and Necrotic Cell Death Pathways

The cytotoxic effects of chloroacetamide-containing compounds have been documented, with evidence pointing towards the induction of programmed cell death, or apoptosis. Studies on chloroacetamide herbicides have shown that they can induce apoptosis in cells, a process characterized by distinct morphological and biochemical changes. nih.gov

The generation of ROS appears to be a key upstream event in the apoptotic process induced by these compounds. nih.gov This oxidative stress can lead to DNA damage and the activation of apoptotic signaling cascades. nih.gov While the precise apoptotic pathways initiated by this compound have not been specifically detailed, the involvement of caspases, a family of proteases central to the execution of apoptosis, is a likely mechanism. nih.govnih.gov However, direct studies confirming the activation of specific caspases or the induction of necrosis by this compound are not currently present in the published literature.

Mechanisms of Covalent or Reversible Enzyme Inhibition

The chloroacetamide functional group in this compound is a key feature that can lead to the covalent inhibition of enzymes. nih.gov This type of inhibition involves the formation of a stable, covalent bond between the inhibitor and a nucleophilic amino acid residue in the enzyme's active site, often a cysteine. nih.govnih.gov This mechanism typically results in irreversible inactivation of the enzyme. nih.govnih.gov

In the context of tyrosinase inhibition, derivatives of this compound have been studied to understand their mode of action. nih.gov Kinetic studies on these derivatives have revealed different types of inhibition, including competitive and mixed-type inhibition. nih.gov A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding, while a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Some of these derivatives have been found to bind irreversibly to the tyrosinase enzyme. nih.gov

It is important to note that while some derivatives exhibit reversible inhibition, the parent compound containing the chloroacetamide moiety has the inherent potential for covalent, and therefore often irreversible, inhibition. nih.govnih.gov

Table of Kinetic Data for Tyrosinase Inhibitors

| Compound | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 5c | Competitive | 0.0089 | nih.gov |

| Derivative 5d | Mixed-type | 8.26 | nih.gov |

| Kojic Acid (Standard) | Not Specified | 16.69 | nih.gov |

Selectivity Profiling and Potential Off-Target Effects of this compound

Detailed selectivity profiling of this compound against a broad range of biological targets is not extensively documented in publicly available scientific literature. However, some studies provide insights into its potential primary activities and, by extension, areas for further investigation into off-target effects.

One area of investigation has been its potential as a tyrosinase inhibitor. nih.gov Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for dermatological applications. nih.gov The synthesis and crystal structure of this compound have been reported in the context of developing potential tyrosinase inhibitors. nih.gov However, specific data on its inhibitory concentration (IC50) against tyrosinase and its selectivity against other related enzymes, such as different metalloenzymes, are not provided in the available literature.

A study focusing on the quantitative structure-activity relationship (QSAR) of a series of twelve N-(substituted phenyl)-2-chloroacetamides, including this compound, evaluated their antimicrobial potential. nih.gov This research demonstrated that the compound exhibits activity against Gram-positive bacteria (Staphylococcus aureus and methicillin-resistant S. aureus), with less effectiveness against the Gram-negative bacterium Escherichia coli and moderate activity against the yeast Candida albicans. nih.gov The variation in activity across different microbial species suggests some level of selectivity, likely influenced by factors such as cell wall composition and the ability of the compound to reach its intracellular target. nih.gov

A related chloroacetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been suggested through molecular docking studies to act by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov This suggests a potential primary target for this class of compounds. However, direct experimental evidence confirming PBP as the primary target for this compound and data on its binding affinity relative to other cellular proteins are currently lacking. Such information would be critical for a thorough assessment of its selectivity and potential for off-target interactions.

Resistance Mechanisms and Adaptation to this compound Exposure

Specific studies detailing the mechanisms of resistance and cellular adaptation to this compound exposure are not available in the current body of scientific literature. However, general mechanisms of resistance to antimicrobial agents, particularly those with similar chemical properties, can provide a framework for potential resistance pathways.

Given that chloroacetamides are electrophilic compounds, potential resistance mechanisms in bacteria could include:

Enzymatic Inactivation: Bacteria may possess enzymes capable of detoxifying the compound. For instance, glutathione S-transferases (GSTs) could catalyze the conjugation of glutathione to the electrophilic chloroacetyl group, rendering the molecule inactive.

Target Modification: If the primary target of this compound is an enzyme like a PBP, mutations in the gene encoding this protein could alter its structure. nih.gov This could reduce the binding affinity of the compound, thereby conferring resistance. nih.gov

Active Efflux: Bacteria utilize a variety of efflux pumps to expel toxic substances from the cell. nih.govasm.orgmdpi.comnih.govbohrium.com Overexpression of one or more of these pumps could effectively reduce the intracellular concentration of this compound, preventing it from reaching its target at a sufficient concentration to exert its effect. nih.govasm.orgmdpi.comnih.govbohrium.com This is a common mechanism of multidrug resistance in bacteria. nih.govasm.orgmdpi.comnih.govbohrium.com

Cellular adaptation to prolonged or repeated exposure to sublethal concentrations of such a compound could involve the upregulation of stress response pathways. This might include the increased expression of chaperones to manage protein misfolding, DNA repair enzymes to counteract any genotoxic effects, and the aforementioned efflux pumps and detoxifying enzymes.

It is important to emphasize that these are hypothesized mechanisms based on the chemical nature of chloroacetamides and general principles of antimicrobial resistance. Detailed experimental studies, including the selection and characterization of resistant mutants and transcriptomic or proteomic analyses of cells exposed to this compound, are required to elucidate the specific ways in which organisms might develop resistance to this particular compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Acetylphenyl 2 Chloroacetamide Analogues

Rational Design and Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide Analogues

The rational design and synthesis of analogues based on the this compound structure involve a series of strategic approaches aimed at systematically modifying the molecule to enhance its desired biological effects. This process leverages knowledge of the compound's chemical properties and its interactions with biological systems.

Lead Optimization Strategies

Lead optimization focuses on refining the chemical structure of a promising lead compound, such as this compound, to improve its efficacy, selectivity, and pharmacokinetic properties. A common strategy involves using the core compound as a versatile precursor to synthesize a variety of new derivatives. For example, researchers have used this compound to create diverse heterocyclic scaffolds. uea.ac.ukresearchgate.net In these syntheses, the chlorine atom of the chloroacetamide moiety is displaced by various nucleophiles, leading to the formation of new, more complex molecules, including thiazole (B1198619) and pyridine (B92270) derivatives. researchgate.net This allows for the exploration of new chemical space and the identification of novel structures with potentially enhanced biological activity. researchgate.net One study, for instance, used this compound as a building block to synthesize a series of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which were then further modified to produce pyrazole (B372694) and thiazolin-4-one compounds. uea.ac.ukresearchgate.net

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a modern drug discovery paradigm that begins by screening small, low-molecular-weight chemical fragments (typically <250 Da) for weak binding to a biological target. biocompare.com Once identified, these fragments are optimized and grown or linked together to produce a high-affinity lead compound. biocompare.com

In the context of this compound, both the N-(4-acetylphenyl) portion and the chloroacetamide portion can be considered fragments. The chloroacetamide moiety, in particular, is a known reactive fragment, or "warhead," capable of forming covalent bonds. Research campaigns have successfully screened libraries of chloroacetamide electrophilic fragments to identify new scaffolds that can covalently bind to target proteins. illinois.edunih.govrsc.org Such a screening approach can uncover novel fragments that bind to a target of interest, which can then be elaborated or combined with other fragments to generate potent and selective inhibitors. illinois.edunih.gov This strategy provides new starting points for the design of derivatives with improved inhibitory potency. illinois.edursc.org

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large, diverse collections of related compounds, known as chemical libraries. This approach is highly suitable for exploring the SAR of this compound analogues. By systematically altering different components of the molecule, a library can be synthesized and screened to quickly identify key structural features responsible for biological activity.

For example, a library of analogues could be created through the chloroacetylation of a diverse set of substituted anilines. researchgate.net Alternatively, starting with 4-aminoacetophenone, one could react it with a wide array of substituted chloroacetyl chlorides to modify the electrophilic warhead. The synthesis of N-(substituted phenyl)-2-chloroacetamides is a well-established procedure, often involving the reaction of a substituted aniline (B41778) with chloroacetyl chloride. nih.gov This high-throughput approach accelerates the discovery of structure-activity trends within a class of compounds.

Impact of Structural Modifications on Biological Potency and Selectivity of this compound Analogues

The biological activity of this class of compounds is intrinsically linked to its chemical structure. Even minor modifications to the acetylphenyl ring or the chloroacetamide side chain can have a dramatic effect on biological potency and target selectivity.

Influence of Acetyl Group Modifications on Activity

The acetyl group on the phenyl ring is a defining feature that influences the molecule's electronic properties, polarity, and potential for intermolecular interactions. Modifying this group can significantly alter the compound's biological profile. The addition of an acetyl group to a protein's N-terminus, for instance, is known to be a crucial biological modification that can impact protein-protein interactions, often by inserting into a hydrophobic binding pocket. nih.gov By analogy, the acetyl group on this small molecule could play a similar role in target binding.

In studies of related N-(substituted phenyl)-2-chloroacetamides, the nature of the substituent at the para-position of the phenyl ring was found to be a critical determinant of biological activity. nih.gov A study that synthesized twelve different N-(substituted phenyl)-2-chloroacetamides showed that varying the para-substituent (including methyl, methoxy, hydroxyl, and cyano groups) led to a range of antimicrobial activities. nih.gov This demonstrates the sensitivity of the biological effect to changes at this position.

The following table outlines the potential effects of modifying the acetyl group, based on established medicinal chemistry principles.

| Modification of Acetyl Group | Potential Impact on Biological Activity |

| Replacement with other alkyl ketones (e.g., propionyl) | Alters steric bulk and lipophilicity, which can affect binding pocket fit and cell membrane permeability. |

| Reduction to an alcohol (-CH(OH)CH₃) | Introduces a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with the target protein. |

| Replacement with an electron-withdrawing group (e.g., -CN, -NO₂) | Modifies the electronic character of the phenyl ring, which could influence electrostatic or stacking interactions with the target. |

| Replacement with a hydrogen bond donor/acceptor (e.g., -OH, -NH₂) | Increases polarity and the potential for specific hydrogen bonding interactions, which could enhance binding affinity and selectivity. |

Role of the Chloroacetamide Moiety in Biological Function

The chloroacetamide moiety is an electrophilic group that often plays a decisive role in the biological mechanism of action. researchgate.netresearchgate.net As a reactive component, it can function as an alkylating agent, forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on the target protein. illinois.edunih.gov This covalent modification can lead to irreversible inhibition, which can result in a more potent and prolonged biological effect compared to non-covalent interactions. The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles. researchgate.net

The importance of this reactive group is widely recognized, and chloroacetamide itself is used as a building block in the manufacturing of various pharmaceuticals. wikipedia.org Studies involving the screening of covalent fragment libraries frequently include chloroacetamides due to their well-understood reactivity. illinois.edunih.govrsc.org

Modifications to this moiety can fine-tune its reactivity and, therefore, its biological effect.

| Modification of Chloroacetamide Moiety | Potential Impact on Biological Function |

| Replacement of chlorine with other halogens (F, Br, I) | Alters the leaving group ability and electrophilicity of the alpha-carbon, thereby modulating the rate of covalent bond formation. Bromine, for example, is a better leaving group and may increase reactivity. |

| Replacement with a non-reactive group (e.g., an acetamide) | Would eliminate the ability to form a covalent bond. If the mechanism of action depends on covalent inhibition, this would likely lead to a significant loss of potency. |

| Introduction of substituents on the α-carbon | Can introduce steric hindrance, which may affect the ability of the moiety to access the target nucleophile in the binding site. It can also alter the electronics of the warhead. |

| Conversion to a different electrophile (e.g., acrylamide, vinyl sulfone) | Changes the mechanism of covalent modification (e.g., Michael addition) and could alter the selectivity for different nucleophilic amino acid residues. |

Effects of Phenyl Ring Substitutions and Conformational Constraints

The nature and position of substituents on the phenyl ring of this compound analogues play a crucial role in determining their biological, particularly antimicrobial, activity. Research has demonstrated that the lipophilicity and electronic properties of these substituents significantly influence the molecule's ability to interact with biological targets.

A study on a series of N-(substituted phenyl)-2-chloroacetamides, including the 4-acetyl derivative, highlighted the importance of the substitution pattern on the phenyl ring for antimicrobial efficacy. It was observed that the biological activity of these chloroacetamides varied depending on the position of the substituents. For instance, analogues with halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, were among the most active against certain bacterial strains. nih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

The acetyl group at the para-position of this compound contributes to a moderate level of lipophilicity and a specific topological polar surface area (TPSA). The TPSA for this compound has been calculated to be 46.17 Ų, a value considered favorable for high permeability across biological membranes. nih.gov

Table 1: Physicochemical Properties of this compound and Selected Analogues

| Compound | Substituent (Position) | LogP | TPSA (Ų) |

|---|---|---|---|

| N-phenyl chloroacetamide | H | 1.89 | 29.10 |

| N-(4-methylphenyl) chloroacetamide | 4-CH₃ | 2.37 | 29.10 |

| N-(4-chlorophenyl) chloroacetamide | 4-Cl | 2.58 | 29.10 |

| This compound | 4-COCH₃ | 1.69 | 46.17 |

| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | 1.48 | 49.33 |

| N-(3-bromophenyl) chloroacetamide | 3-Br | 2.68 | 29.10 |

Data sourced from Bogdanović et al. (2021). nih.gov

Conformational constraints also play a significant role. The amide linkage in N-phenylacetamide derivatives can exist in different conformations, and the rotational barrier between the phenyl ring and the acetamide (B32628) group can influence how the molecule presents itself to its biological target. While specific conformational analysis studies on this compound are limited in the reviewed literature, it is understood that the planarity and rotational freedom of the molecule are key determinants of its interaction with receptor binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in predicting the activity of novel derivatives and in understanding the key molecular descriptors that govern their function.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties. For this compound analogues, key descriptors would likely include:

Hydrophobicity descriptors: such as LogP, which measures the lipophilicity of the compound.

Electronic descriptors: like Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or -withdrawing nature of the phenyl ring substituents.

Steric descriptors: such as molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of the substituents.

Topological descriptors: including the topological polar surface area (TPSA), which is related to the molecule's ability to permeate cell membranes. nih.gov

Once a set of descriptors is selected, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The goal is to create an equation that accurately predicts the biological activity (e.g., antimicrobial MIC values) based on the values of the chosen descriptors. For instance, a hypothetical QSAR equation might take the form:

log(1/MIC) = c₀ + c₁LogP + c₂σ + c₃*MR + ...

Where c₀, c₁, c₂, and c₃ are regression coefficients determined from the analysis of a training set of compounds with known activities.

Predictive Capacity and Validation of QSAR Models

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. Validation is typically performed through both internal and external methods.

Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the robustness of the model. In this process, a single compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted and compared to its actual activity. This is repeated for all compounds in the training set, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal predictive ability.

External validation involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is then assessed by the predictive correlation coefficient (r²_pred). A high r²_pred value confirms that the model can accurately predict the activity of new analogues.

While a specific, validated QSAR model for this compound analogues is not detailed in the available literature, studies on similar chloroacetamide series have successfully employed QSAR to predict antimicrobial activity, underscoring the applicability of this approach. nih.gov

Ligand Efficiency and Druglikeness Assessment for this compound Derivatives

In modern drug discovery, it is not sufficient for a compound to be merely active; it must also possess drug-like properties that make it a viable candidate for further development. Ligand efficiency and druglikeness assessments are key tools in this evaluation.

Druglikeness is often assessed using guidelines such as Lipinski's Rule of Five. A study of N-(substituted phenyl)-2-chloroacetamides, including the 4-acetyl derivative, found that these compounds generally met the criteria of Lipinski's rule, as well as Veber's and Egan's methods for predicting good oral bioavailability. nih.gov This suggests that these compounds possess a favorable profile in terms of molecular weight, lipophilicity, and hydrogen bonding capacity.

Table 2: Druglikeness Parameters for this compound

| Parameter | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 211.65 g/mol | Yes (< 500) |

| LogP | 1.69 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

Data sourced from Bogdanović et al. (2021) and physicochemical property calculators. nih.gov

Ligand efficiency (LE) is a metric that relates the binding affinity of a ligand to its size (number of heavy atoms). It is a valuable tool for identifying small, efficient binders that have the potential to be developed into more potent drugs without becoming excessively large or lipophilic. The formula for ligand efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Computational Chemistry and Cheminformatics Applications for N 4 Acetylphenyl 2 Chloroacetamide

Molecular Docking and Dynamics Simulations of N-(4-Acetylphenyl)-2-chloroacetamide with Biological Targets

Molecular docking and dynamics simulations are pivotal in drug discovery and design, enabling the prediction of how a ligand such as this compound might interact with a biological target, typically a protein or enzyme. These methods are crucial for identifying potential therapeutic applications and for the rational design of more potent derivatives.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its derivatives, docking studies have been instrumental in elucidating potential binding modes within the active sites of various enzymes. While specific docking studies solely on this compound are not extensively detailed in the public domain, studies on its derivatives provide a clear indication of its potential interactions.

These studies often reveal that the key interactions are hydrogen bonds formed by the amide group, and hydrophobic interactions involving the acetylphenyl ring. The chloroacetyl group can also participate in various interactions, including halogen bonding. The interaction hotspots, or the specific amino acid residues in the binding pocket that form these crucial contacts, are identified through docking. For instance, in studies of chloroacetamide derivatives with targets like cyclooxygenase (COX) enzymes, key interactions often involve arginine and tyrosine residues. nih.gov

Table 1: Representative Binding Interactions of Chloroacetamide Derivatives with Biological Targets This table presents typical interaction data observed in molecular docking studies of compounds structurally related to this compound, as specific data for the parent compound is not readily available.

| Biological Target | Interacting Residues (Hotspots) | Types of Interactions | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | ARG-120, TYR-355, SER-530 | Hydrogen Bond, Pi-Alkyl | -7.5 to -9.0 |

| Tyrosinase | HIS-259, HIS-263, SER-282 | Hydrogen Bond, Hydrophobic | -6.0 to -7.5 |

| Dihydrofolate Reductase | ILE-7, ALA-9, PRO-25 | Hydrogen Bond, Hydrophobic | -6.5 to -8.0 |

Data is synthesized from typical findings for chloroacetamide derivatives in computational studies.

Conformational Analysis and Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over the simulation time suggests that the ligand remains in a stable conformation within the binding pocket. nih.govplos.org While specific MD simulation data for this compound is not available, a typical simulation would assess the stability of the complex, with RMSD values ideally remaining below 3 Å for the ligand, indicating a stable binding mode. nih.gov These simulations also provide insights into the conformational changes that the ligand might undergo to achieve an optimal fit within the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule. These calculations are invaluable for predicting reactivity, reaction mechanisms, and other chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich acetylphenyl ring, while the LUMO is likely to be centered on the electron-withdrawing chloroacetamide moiety. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Quantum chemical calculations for similar acetamide (B32628) derivatives have shown HOMO-LUMO gaps in the range of 4-6 eV. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound This table presents predicted values based on DFT calculations of structurally similar compounds.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability of the phenyl ring |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability of the chloroacetamide group |

| HOMO-LUMO Gap | 4.5 to 5.5 | Suggests moderate kinetic stability and reactivity |

Data is representative of values obtained for similar chloroacetamide and acetanilide (B955) derivatives from computational studies.

Prediction of Reaction Mechanisms and Transition States

The chloroacetamide group in this compound is a key reactive site. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. researchgate.net Quantum chemical calculations can be used to model the reaction pathways for the substitution of the chlorine atom. These calculations can determine the energy of the transition state, which is the energy barrier that must be overcome for the reaction to occur. By mapping the potential energy surface, the most favorable reaction mechanism can be predicted. For instance, in a reaction with a nucleophile, calculations would likely confirm a bimolecular nucleophilic substitution (SN2) mechanism.

Electrostatic Potential and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. In an MEP map of this compound, the regions around the oxygen and chlorine atoms would be colored red, indicating a negative electrostatic potential and a higher electron density. These regions are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the amide group would show a blue color, indicating a positive electrostatic potential and a lower electron density, making it a potential hydrogen bond donor. researchgate.netyoutube.com This analysis helps in understanding the intermolecular interactions that govern the crystal packing of the molecule and its binding to biological targets.

Cheminformatics and Virtual Screening for this compound Analogues

The exploration of chemical space around a lead compound is a cornerstone of modern drug discovery and materials science. For this compound, which serves as a versatile synthetic precursor, computational techniques are invaluable for identifying analogues with potentially enhanced biological activity or desirable physicochemical properties. researchgate.netuea.ac.uk Cheminformatics and virtual screening provide a suite of tools to rationally design and identify such analogues in a time- and cost-effective manner. nih.gov These approaches leverage the known structural and chemical information of the parent molecule to navigate vast chemical libraries.

Database Mining and Similarity Searching